

Establishing Reference Ranges for 11-Ketotestosterone in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Ketotestosterone

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Introduction

11-Ketotestosterone (11-KT) is an active androgen primarily derived from the adrenal glands, distinguishing it from the predominantly gonadal origin of testosterone.^[1] Its role in various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, is a subject of growing research interest.^[1] Accurate quantification of 11-KT is crucial for understanding its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its measurement due to high specificity and accuracy.^[1] This guide provides a comparative overview of established reference ranges for 11-KT in healthy populations, details the experimental protocols used, and illustrates the key biological pathways.

Comparison of 11-Ketotestosterone Reference Ranges

Establishing accurate reference intervals is fundamental for the clinical interpretation of 11-KT measurements. Below is a summary of reference ranges from studies utilizing LC-MS/MS for quantification in healthy individuals.

Population	Age Group	Sex	N	90% Reference Range (ng/dL)	2.5th - 97.5th Percentile (nmol/L)	Median (ng/dL)	Study
General	0-2 years	Male	N/A	1.2 - 48.2	-	8.0	Walraven et al. (2024)[2]
0-2 years	Female	N/A	2.3 - 45.1	-	19.0	Walraven et al. (2024)[2]	
15-18 years	Male	N/A	14.0 - 91.3	-	36.5	Walraven et al. (2024)[2]	
15-18 years	Female	N/A	11.0 - 75.1	-	29.1	Walraven et al. (2024)[2]	
70-79 years	Male	N/A	6.9 - 53.7	-	24.2	Walraven et al. (2024)[2]	
70-79 years	Female	N/A	8.8 - 46.8	-	21.6	Walraven et al. (2024)[2]	
Reproductive Age	N/A	Male	10	-	~0.1 - 0.7 (estimated from graph)	-	Imamichi et al. (2016)[3]
N/A	Female	10	-	~0.1 - 0.6 (estimated from graph)	-	Imamichi et al. (2016)[3]	

Note: Conversion factor used: 1 nmol/L \approx 30.24 ng/dL. Data from Imamichi et al. (2016) is estimated from graphical representation and presented in nmol/L.

Experimental Protocols

The methodologies employed to establish these reference ranges are critical for interpreting and comparing the data.

Walravens et al. (2024)[2]

- Study Population: 13,600 in- and outpatients.
- Inclusion/Exclusion Criteria: Extreme outliers for testosterone, androstenedione, DHEA, and cortisol were removed per age and sex category to establish reference ranges for "apparently healthy individuals."
- Sample Type: Serum.
- Analytical Method: A steroid panel at Ghent University Hospital was used for quantification.
- Data Analysis: Data was stratified by sex and age. 90% reference ranges were established using the refineR-package for RStudio, and LOESS-smoothed across age categories.

Imamichi et al. (2016)[3]

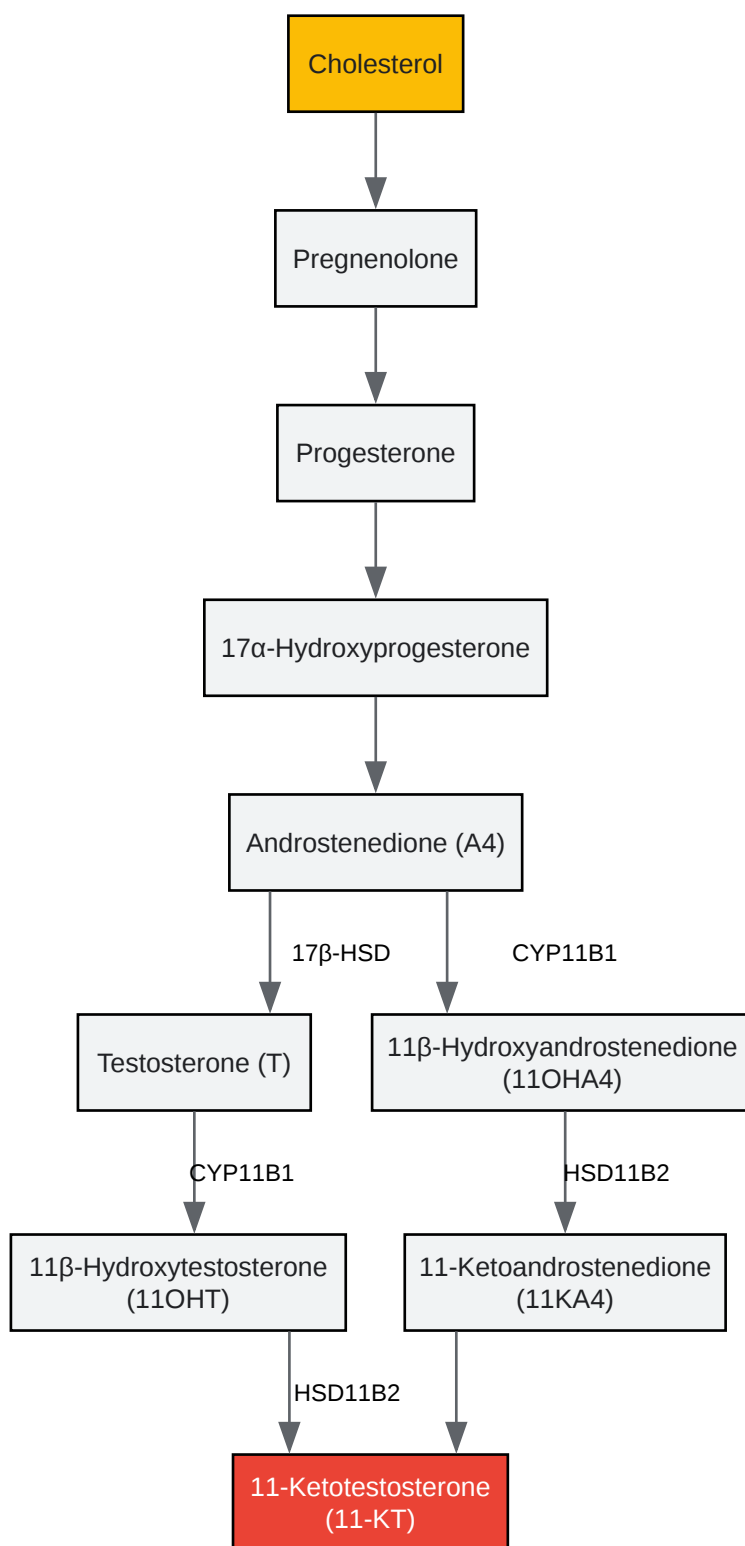
- Study Population: 10 healthy men and 10 healthy women of reproductive age.
- Inclusion/Exclusion Criteria: Not explicitly detailed in the provided information.
- Sample Type: Plasma.
- Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters of the assay were not detailed in the available text.
- Data Analysis: Plasma concentrations of 11-KT were measured and compared between sexes.

Biological Pathways of 11-Ketotestosterone

Understanding the synthesis and action of 11-KT is essential for its application as a biomarker.

Biosynthesis of 11-Ketotestosterone

11-KT is primarily synthesized in the adrenal glands through a multi-step enzymatic process starting from cholesterol.^[1]

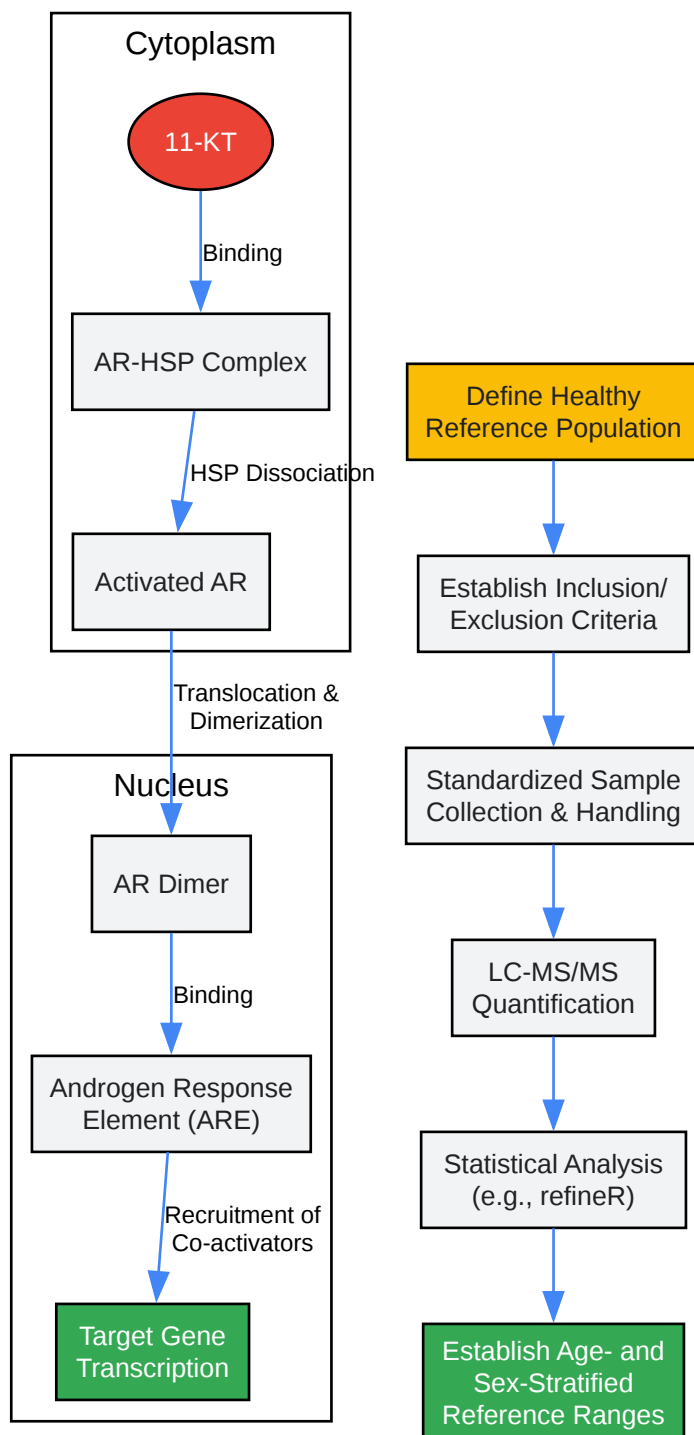


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Caption: Biosynthesis pathway of **11-Ketotestosterone**.

11-Ketotestosterone Signaling Pathway

11-KT exerts its biological effects by binding to the androgen receptor (AR), following the classical steroid hormone signaling pathway.



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- To cite this document: BenchChem. [Establishing Reference Ranges for 11-Ketotestosterone in Healthy Populations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621708#establishing-reference-ranges-for-11-ketotestosterone-in-healthy-populations]

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